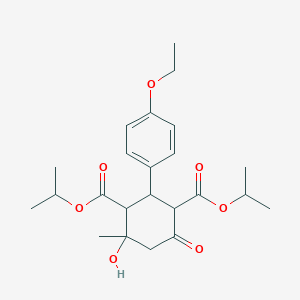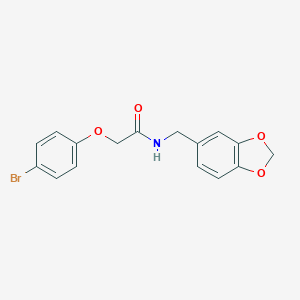
3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide, also known as BFP or BFPDA, is a chemical compound with potential applications in scientific research. This compound belongs to the class of piperazine derivatives and has a molecular weight of 365.44 g/mol.
Scientific Research Applications
3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for dopamine receptors, which are involved in the regulation of mood, motivation, and reward. 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide can also bind to serotonin receptors, which are involved in the regulation of mood, appetite, and sleep. Therefore, 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide can be used to study the role of dopamine and serotonin in various physiological and pathological conditions.
Mechanism of Action
The mechanism of action of 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide is not fully understood, but it is believed to involve the modulation of dopamine and serotonin neurotransmission. 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide can act as an agonist or antagonist depending on the type of dopamine or serotonin receptor it binds to. By modulating dopamine and serotonin neurotransmission, 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide can affect various physiological and pathological processes, including mood, motivation, reward, appetite, and sleep.
Biochemical and Physiological Effects
3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide has been shown to have various biochemical and physiological effects in animal models. For example, 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide can increase dopamine and serotonin levels in the brain, which can lead to increased locomotor activity and decreased anxiety-like behavior. 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide can also decrease food intake and body weight, which may be useful in the treatment of obesity. However, 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide can also have adverse effects on cardiovascular function, such as increased heart rate and blood pressure.
Advantages and Limitations for Lab Experiments
One advantage of using 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide in lab experiments is its high affinity for dopamine and serotonin receptors, which allows for precise modulation of neurotransmission. 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of using 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide is its potential for off-target effects, which can complicate interpretation of experimental results. 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide can also have adverse effects on cardiovascular function, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide. One direction is to investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and addiction. Another direction is to explore its mechanism of action in more detail, including its interactions with other neurotransmitter systems. Finally, future research could focus on developing more selective and potent derivatives of 3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide with fewer off-target effects.
properties
Product Name |
3-(4-benzyl-1-piperazinyl)-N-(4-fluorophenyl)propanamide |
|---|---|
Molecular Formula |
C20H24FN3O |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(4-fluorophenyl)propanamide |
InChI |
InChI=1S/C20H24FN3O/c21-18-6-8-19(9-7-18)22-20(25)10-11-23-12-14-24(15-13-23)16-17-4-2-1-3-5-17/h1-9H,10-16H2,(H,22,25) |
InChI Key |
YSEGLSWXGCETFY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=C(C=C2)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Benzoyl-4-[(4-chlorophenoxy)acetyl]piperazine](/img/structure/B248837.png)

![N-{2-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B248841.png)



![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B248850.png)
